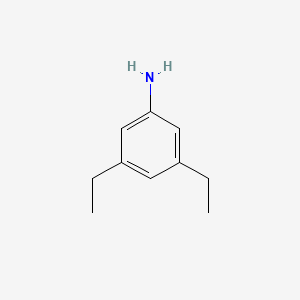

3,5-Diethylaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C10H15N |

|---|---|

分子量 |

149.23 g/mol |

IUPAC 名称 |

3,5-diethylaniline |

InChI |

InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3 |

InChI 键 |

OUEGWZIFRRGOGQ-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=CC(=C1)N)CC |

产品来源 |

United States |

Foundational & Exploratory

3,5-Diethylaniline synthesis pathway from benzene

An In-depth Technical Guide to the Synthesis of 3,5-Diethylaniline from Benzene (B151609)

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for this compound, commencing from the foundational starting material, benzene. The described methodology is based on established principles of organic chemistry, including Friedel-Crafts alkylation, isomer separation, electrophilic aromatic substitution (nitration), and reduction of a nitro functional group. This document provides detailed experimental protocols for each critical stage of the synthesis, summarizes quantitative data in tabular format, and includes visual diagrams to elucidate the reaction pathway and workflows.

The transformation of benzene into this compound is achieved through a four-step sequence. The process begins with the introduction of two ethyl groups to the benzene ring, followed by the separation of the desired meta-isomer. Subsequently, a nitro group is installed at the 5-position, which is then reduced to the target primary amine.

Spectroscopic Characterization of Aromatic Amines: A Technical Guide

Introduction

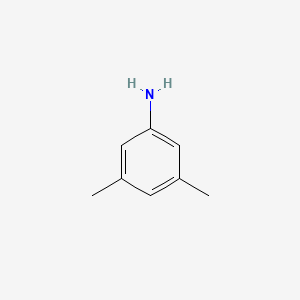

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This technical guide provides an in-depth overview of the spectroscopic data for 3,5-Dimethylaniline, serving as a proxy for 3,5-Diethylaniline. The presented data, experimental protocols, and analytical workflow are intended to guide researchers in the comprehensive characterization of aromatic amines.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-Dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 3,5-Dimethylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.40 | s | 2H | Ar-H (meta to NH₂) |

| 6.30 | s | 1H | Ar-H (para to NH₂) |

| 3.46 | br s | 2H | NH₂ |

| 2.21 | s | 6H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data of 3,5-Dimethylaniline

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C -NH₂ |

| 138.7 | C -CH₃ |

| 119.3 | C H (para to NH₂) |

| 114.8 | C H (meta to NH₂) |

| 21.4 | -C H₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 3,5-Dimethylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430, 3350 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3020 | Medium | Aromatic C-H stretch |

| 2920, 2860 | Medium | Aliphatic C-H stretch (CH₃) |

| 1620 | Strong | N-H bend (scissoring) |

| 1600, 1480 | Medium to Strong | Aromatic C=C stretch |

| 1310 | Medium | C-N stretch |

| 840 | Strong | Aromatic C-H bend (out-of-plane) |

Sample preparation: Liquid film

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Peaks of 3,5-Dimethylaniline

| m/z | Relative Intensity (%) | Assignment |

| 121 | 100 | [M]⁺ (Molecular Ion) |

| 120 | 38 | [M-H]⁺ |

| 106 | 42 | [M-CH₃]⁺ |

| 77 | 11 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid aromatic amine like 3,5-Dimethylaniline.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

The spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

A relaxation delay of 2-5 seconds is used to ensure accurate integration, especially for quaternary carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Liquid Film):

-

Place a small drop of the neat liquid sample onto one polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the beam path.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

The sample is vaporized in the ion source.

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of electrons with 70 eV of energy.

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic analysis of an organic compound.

3,5-Diethylaniline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Diethylaniline, including its chemical identity, physicochemical properties, and synthesis. Due to the limited availability of specific experimental data for this compound, this guide also includes information on related isomers and derivatives to provide a broader context for its potential applications and characteristics.

Chemical Identity and Properties

This compound is an aromatic organic compound belonging to the substituted aniline (B41778) family. Its structure consists of a benzene (B151609) ring with two ethyl groups at the 3 and 5 positions and an amino group at the 1 position.

CAS Number: 1701-68-4[1] Molecular Formula: C₁₀H₁₅N[1]

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 149.23 g/mol | [1] |

| Monoisotopic Mass | 149.120449483 Da | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| XlogP (predicted) | 2.8 | [1] |

| InChI | InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3 | [1] |

| InChIKey | OUEGWZIFRRGOGQ-UHFFFAOYSA-N | [1] |

| SMILES | CCC1=CC(=CC(=C1)N)CC | [1] |

Synthesis of Diethylaniline Isomers

A plausible general workflow for synthesizing a ring-substituted diethylaniline is outlined below.

Caption: Generalized workflow for the synthesis of a ring-substituted diethylaniline.

Experimental Protocol: Synthesis of a Related Isomer (N,3-diethylaniline)

This protocol for the synthesis of N,3-diethylaniline via reductive amination of 3-ethylaniline (B1664132) is provided as an illustrative example of the synthesis of a diethylaniline derivative.[2]

Materials:

-

3-Ethylaniline

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-ethylaniline (1 equivalent) and dichloromethane.

-

Add acetaldehyde (1.1 equivalents) to the solution and stir for 20-30 minutes to allow for the formation of the intermediate imine.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude N,3-diethylaniline by silica (B1680970) gel column chromatography.[2]

Analytical Data

Experimental analytical data such as NMR and IR spectra for this compound are not widely available. However, predicted mass spectrometry data for the hydrochloride salt and experimental data for the related isomer N,N-Diethylaniline are presented below for reference.

Predicted Mass Spectrometry Data for this compound Hydrochloride [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 150.12773 | 132.2 |

| [M+Na]⁺ | 172.10967 | 140.3 |

| [M-H]⁻ | 148.11317 | 135.8 |

| [M+NH₄]⁺ | 167.15427 | 153.7 |

Spectroscopic Data for N,N-Diethylaniline (for reference)

| Spectroscopy | Peak Information | Reference |

| ¹H NMR | Spectral data available. | [4] |

| IR Spectroscopy | Peaks at: 2971.3, 2928.9, 1598.6, 1508.0, 1355.7, 1267.0, 1201.5, 746.5, 694.4 cm⁻¹ | [5] |

| Mass Spectrometry (EI) | Major peaks and fragmentation patterns are documented. | [6] |

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in organic synthesis, with applications in the production of dyes, polymers, and pharmaceuticals.[7] While specific applications for this compound are not extensively documented, the applications of its isomers suggest its potential utility.

Caption: Role of aniline derivatives as versatile chemical intermediates.

-

Dye Synthesis: Diethylaniline isomers are precursors to several dyes. For example, N,N-Diethylaniline is used in the synthesis of brilliant green and patent blue V.[8]

-

Agrochemicals and Pharmaceuticals: 2,6-Diethylaniline is a key intermediate in the synthesis of herbicides, pesticides, and Active Pharmaceutical Ingredients (APIs).[9]

-

Drug Discovery: Derivatives of 3-ethylaniline have been synthesized and investigated as potential inhibitors of carbonic anhydrase II, an emerging target for cancer treatment.[10] This suggests that this compound could also serve as a scaffold in medicinal chemistry.

-

Organic Synthesis: The complex of diethylaniline with borane (B79455) is used as a reducing agent. Diethylanilines can also act as acid-absorbing bases in chemical reactions.[8]

Safety and Handling

| Hazard Category | Precautionary Statements | Reference |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. | |

| Flammability | Combustible liquid. | [11] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | |

| Handling | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Keep away from heat and open flames. | [11] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [11] |

Disclaimer: This guide is intended for informational purposes for a scientific audience. The lack of extensive, peer-reviewed experimental data on this compound necessitates caution. Researchers should consult comprehensive safety data sheets from suppliers and perform their own risk assessments before handling this chemical. The information provided for related isomers should be considered as indicative but not a direct substitute for data on this compound.

References

- 1. This compound | C10H15N | CID 13543646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound hydrochloride (C10H15N) [pubchemlite.lcsb.uni.lu]

- 4. N,N-Diethylaniline(91-66-7) 1H NMR spectrum [chemicalbook.com]

- 5. IR Comparison [webspectra.chem.ucla.edu]

- 6. N,N-Diethylaniline [webbook.nist.gov]

- 7. Main uses of dimethylaniline - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 8. Diethylaniline - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Determination of 3,5-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation standards for determining the crystal structure of 3,5-diethylaniline. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this document, this guide outlines the essential experimental protocols and data analysis workflows required to elucidate its three-dimensional atomic arrangement. A thorough understanding of the crystal structure is crucial for applications in drug design, materials science, and chemical synthesis, as it governs the compound's physical and chemical properties.

Introduction to the Crystallographic Analysis of this compound

This compound (C₁₀H₁₅N) is an aromatic amine with a molecular weight of 149.23 g/mol .[1] Its structural isomers are utilized in various industrial applications, including the synthesis of dyes and polymers. The determination of its single-crystal X-ray structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its reactivity, stability, and potential biological activity. X-ray crystallography is the definitive method for obtaining this detailed structural information.[2][3] The overall process involves growing a high-quality single crystal, collecting X-ray diffraction data, solving the crystal structure, and refining the structural model.[2][4]

Experimental Protocols

A successful crystal structure determination relies on meticulous experimental procedures. The following sections detail the key steps from material purification to data collection.

Purification of this compound

The purity of the starting material is critical for growing high-quality crystals.[5][6] Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly diffracting crystals.

Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane. The optimal ratio should be determined by thin-layer chromatography (TLC).

-

Procedure: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Load the solution onto a prepared silica gel column. c. Elute the compound with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure compound. e. Combine the pure fractions and remove the solvent under reduced pressure.

Single Crystal Growth

The most challenging step in a crystallographic study is often growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[2][4] For a small organic molecule like this compound, which is a liquid at room temperature, crystallization may require derivatization to a salt (e.g., hydrochloride) or co-crystallization. However, direct crystallization at low temperatures is also a possibility.

Protocol: Slow Evaporation

-

Solvent Selection: Choose a solvent in which this compound is moderately soluble.[6] Good starting points are volatile organic solvents such as hexane, ethanol, or dichloromethane.

-

Procedure: a. Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent in a clean vial. b. Loosely cap the vial to allow for slow evaporation of the solvent over several days. c. Place the vial in an undisturbed location, free from vibrations and temperature fluctuations.[6]

Protocol: Vapor Diffusion

-

Setup: Place a small, open vial containing a concentrated solution of this compound in a larger, sealed jar. The larger jar should contain a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane (B18724) or diethyl ether if the solvent is THF or chloroform).[5]

-

Procedure: a. The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[5] b. This process should be carried out in a stable environment.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam in a diffractometer.[4][7]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.

-

Data Collection: a. The crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. b. An intense, monochromatic X-ray beam is directed at the crystal.[4] c. The crystal is rotated, and the diffraction pattern of spots (reflections) is recorded by a detector.[2][4] d. The intensities and positions of thousands of reflections are collected to build a complete dataset.[4]

Data Presentation

The results of a crystal structure determination are presented in a standardized format, typically in a crystallographic information file (CIF). Key quantitative data are summarized in tables for clarity and ease of comparison.

Crystal Data and Structure Refinement

This table provides an overview of the crystal and the experimental parameters.

| Parameter | Value (Example) |

| Empirical formula | C₁₀H₁₅N |

| Formula weight | 149.23 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 105.21(3)°c = 8.789(3) Å, γ = 90° |

| Volume | 1070.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.234 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12<=h<=12, -15<=k<=15, -11<=l<=11 |

| Reflections collected | 10123 |

| Independent reflections | 2543 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2543 / 0 / 101 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |

Selected Bond Lengths and Angles

This table presents key geometric parameters of the molecule.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-N1 | 1.40(2) | C2-C1-C6 | 120.1(1) |

| C1-C2 | 1.39(2) | C1-C2-C3 | 119.9(1) |

| C3-C7 | 1.52(2) | C2-C3-C4 | 120.0(1) |

| C7-C8 | 1.53(3) | C3-C4-C5 | 119.8(1) |

| C5-C9 | 1.52(2) | C4-C5-C6 | 120.2(1) |

| C9-C10 | 1.54(3) | C5-C6-C1 | 119.9(1) |

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the logical flow from sample preparation to the final structural analysis.

Caption: Workflow for the determination of the crystal structure of this compound.

This guide provides the foundational knowledge and protocols for the successful determination and reporting of the crystal structure of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data crucial for advancing research and development in related fields.

References

- 1. This compound | C10H15N | CID 13543646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. How To [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 3,5-Diethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-diethylaniline in organic solvents. Due to a lack of extensive published quantitative data for this specific isomer, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility. This information is crucial for applications in chemical synthesis, pharmaceutical development, and materials science where this compound may be used as a reagent or intermediate.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₁₀H₁₅N. Its structure consists of a benzene (B151609) ring substituted with an amino group and two ethyl groups at positions 3 and 5. This substitution pattern influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is essential for designing reaction conditions, purification processes, and formulation strategies.

Solubility Profile

Qualitative Solubility:

Similar to other anilines with alkyl substituents, this compound is expected to be soluble in a variety of common organic solvents. Aromatic amines are generally soluble in organic solvents such as alcohols, ethers, ketones, and hydrocarbons. For instance, the related compound 3,5-dimethylaniline (B87155) is known to be soluble in organic solvents like ethanol (B145695) and ether. It can be inferred that this compound would exhibit similar solubility behavior.

Data Summary:

As no specific quantitative data was found in the literature, a data table cannot be provided. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol should be followed. The synthetic method, also known as the isothermal equilibrium method, is a widely accepted approach.

Principle:

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Vials with tight-sealing caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or on a stirrer with a controlled temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The optimal time should be determined by preliminary experiments.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution). Gravimetrically determine the mass of the aliquot. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: The solubility can be calculated and expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction (x), based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: The principle of "like dissolves like" is a good starting point. As an aromatic amine, this compound has both nonpolar (the diethyl-substituted benzene ring) and polar (the amino group) characteristics. It is expected to be more soluble in solvents with intermediate polarity.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

-

pH (in protic solvents): In protic solvents, the pH can significantly influence the solubility of amines due to protonation of the amino group.

Conclusion

While specific quantitative solubility data for this compound is sparse in the current literature, this guide provides a framework for understanding its expected solubility and for experimentally determining this crucial parameter. The provided experimental protocol offers a robust method for generating reliable data, which is indispensable for researchers, scientists, and drug development professionals working with this compound. The logical workflow diagram visually summarizes the necessary steps for accurate solubility assessment.

Probing the Basicity of 3,5-Diethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the basicity and pKa value of 3,5-diethylaniline, a key aromatic amine derivative. Understanding the physicochemical properties of this compound is paramount for its application in organic synthesis, pharmaceutical development, and materials science, where it can function as a crucial intermediate, catalyst, or foundational structural motif. This document provides a comparative analysis of its basicity, detailed experimental protocols for pKa determination, and a logical framework for understanding structure-basicity relationships.

Basicity and pKa Value

Alkyl groups, such as ethyl and methyl, are electron-donating groups through an inductive effect.[1] When attached to the benzene (B151609) ring of aniline (B41778), they increase the electron density on the nitrogen atom, making the lone pair of electrons more available for protonation and thus increasing the basicity of the amine.[1] For instance, the pKa of aniline is approximately 4.6.[2] The presence of two electron-donating ethyl groups on the ring in this compound is expected to increase its basicity compared to aniline.

For a close comparison, the pKa of 3,5-dimethylaniline (B87155) (3,5-xylidine) can be considered. Given the similar inductive effects of methyl and ethyl groups, the pKa of this compound is expected to be in a similar range.

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Aniline | C₆H₅NH₂ | ~4.6 | [2] |

| This compound (Predicted) | (C₂H₅)₂C₆H₃NH₂ | ~5.1 - 5.3 | Inferred from analogs |

| 3,5-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | 5.16 | [1] (as a proxy) |

| N,N-Diethylaniline | C₆H₅N(C₂H₅)₂ | 6.56 | [1] |

Table 1: Comparative pKa values of aniline and its derivatives.

The significantly higher pKa of N,N-diethylaniline illustrates the strong electron-donating effect of alkyl groups directly attached to the nitrogen atom.[1] In the case of ring-substituted anilines like this compound, the electronic effect is moderated by the aromatic system. The meta-positioning of the ethyl groups in this compound ensures that their electron-donating inductive effect is the primary electronic influence on the amino group, without the steric hindrance that would be present with ortho-substituents.[1]

Experimental Protocols for pKa Determination

Accurate determination of the pKa value of this compound is crucial for its application in various scientific domains. The following are detailed methodologies for two common and reliable experimental techniques.[3][4]

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining pKa values by monitoring pH changes during the titration of the amine with a strong acid.[5][6]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound by monitoring the pH of its solution during titration with a strong acid.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Ethanol (B145695) (if required for solubility)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound to prepare a solution of known concentration (e.g., 0.01 M).[1] Dissolve the sample in a known volume of deionized water. If the solubility is low, a co-solvent such as ethanol can be used, noting that the determined pKa will be specific to that solvent system.[1]

-

Titration Setup: Place the beaker containing the amine solution on a magnetic stirrer and add a stir bar.[7] Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

-

Titration: Fill the burette with the standardized HCl solution. Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8] Continue the additions, reducing the increment size near the equivalence point (where the pH changes most rapidly), until the pH curve has clearly flattened in the acidic region.[1]

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.[1] The equivalence point (Ve) is the point of maximum slope on the curve, which can be precisely located by finding the peak of the first derivative plot (ΔpH/ΔV vs. V).[1] The pKa is equal to the pH at the half-equivalence point (Ve / 2).[1][5] At this point, the concentrations of the protonated amine ([BH⁺]) and the free base ([B]) are equal.

Spectrophotometric Method

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation and can be employed for samples with low solubility.[4][9]

Objective: To determine the pKa of this compound by measuring the absorbance changes of its solution at various pH values.

Materials and Equipment:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 7)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Concentrated HCl and NaOH solutions for pH adjustment

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture). Prepare a series of solutions by diluting the stock solution in different buffer solutions to maintain a constant total concentration of the analyte while varying the pH.

-

Spectral Measurements: Record the UV-Vis absorption spectrum of the this compound solution in a highly acidic solution (e.g., pH < 2) to obtain the spectrum of the fully protonated form (BH⁺). Record the spectrum in a neutral or slightly basic solution (e.g., pH > 8) to obtain the spectrum of the free base form (B). Then, record the spectra of the solutions at each intermediate pH value.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and free base forms is maximal. At this wavelength, measure the absorbance (A) for each of the buffered solutions. The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation:

pKa = pH + log[(A - AB) / (ABH⁺ - A)]

where A is the absorbance at a given pH, AB is the absorbance of the free base, and ABH⁺ is the absorbance of the protonated form. A plot of log[(A - AB) / (ABH⁺ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.[9]

Logical Framework and Signaling Pathways

The following diagrams illustrate the key concepts related to the basicity of this compound and the workflow for its pKa determination.

Caption: Factors influencing the basicity of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. benchchem.com [benchchem.com]

- 2. journaleras.com [journaleras.com]

- 3. mdpi.com [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. benchchem.com [benchchem.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

Thermal Stability and Decomposition of 3,5-Diethylaniline: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Diethylaniline is an aromatic amine with applications in the synthesis of various organic compounds. Understanding its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical reactions at elevated temperatures. Thermal decomposition can lead to the formation of hazardous byproducts and compromise the integrity of synthetic processes. Despite its relevance, specific experimental data on the thermal analysis of this compound remains elusive in published literature.

General Thermal Behavior of Aromatic Amines

Aromatic amines, as a class of compounds, exhibit a range of thermal stabilities influenced by the nature and position of substituents on the aromatic ring. Generally, the decomposition of aromatic amines can be initiated by the cleavage of C-N or N-H bonds. The presence of alkyl groups, such as the ethyl groups in this compound, can influence the decomposition mechanism.

Studies on the pyrolysis and oxidation of small aliphatic amines suggest that the dominant decomposition pathway often involves hydrogen abstraction from the Cα and N positions, followed by β-scission of the resulting radicals.[1] For aromatic amines, thermal degradation can be more complex, potentially involving ring-opening or condensation reactions at higher temperatures.

Data on Related Substituted Anilines

In the absence of direct data for this compound, an examination of related molecules can provide some insight.

N,N-Diethylaniline

N,N-Diethylaniline, a structural isomer of this compound, is a tertiary amine. Information on its thermal properties is more readily available. It is described as a stable, combustible liquid, though incompatible with strong oxidizing agents and strong acids.[2] While specific TGA/DSC data is not detailed in the readily available literature, its higher boiling point (217 °C) compared to aniline (B41778) suggests a degree of thermal stability.[3]

Polyaniline and its Derivatives

Research on the thermal degradation of polyaniline (PANI) and its substituted derivatives indicates that decomposition is a multi-stage process. TGA and DSC analyses of various polyanilines show that the thermal stability is influenced by the substituent on the aromatic ring.[4][5][6] For instance, the introduction of different functional groups can alter the temperature at which significant weight loss occurs.[4]

Predicted Thermal Stability and Decomposition of this compound

Based on the general principles of chemical stability and data from analogous compounds, the following predictions can be made regarding this compound:

-

Stability: As a primary aromatic amine with two electron-donating ethyl groups, this compound is expected to be a relatively stable compound under normal conditions. The ethyl groups may slightly increase the electron density on the aromatic ring, potentially influencing its reactivity but not necessarily decreasing its thermal stability significantly compared to aniline.

-

Decomposition Onset: The onset of thermal decomposition would likely occur at elevated temperatures, probably above its boiling point. Experimental TGA would be required to determine the precise temperature range.

-

Potential Decomposition Products: The decomposition of this compound under inert or oxidative atmospheres could potentially lead to the formation of a complex mixture of products. Possible decomposition pathways could involve:

-

Dealkylation: Loss of one or both ethyl groups.

-

Deamination: Cleavage of the C-N bond to release ammonia (B1221849) or related nitrogenous species.

-

Ring Fragmentation: At higher temperatures, the aromatic ring could break down.

-

Polymerization/Condensation: Formation of higher molecular weight species.

-

Proposed Experimental Protocols

To address the current knowledge gap, the following experimental methodologies are recommended for a thorough investigation of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

A small, accurately weighed sample of pure this compound (5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature is increased over a defined range (e.g., from ambient to 600 °C).

-

The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram will show endothermic peaks corresponding to melting and boiling, and potentially exothermic peaks associated with decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the this compound sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for analysis.

-

The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature, allowing for the identification of the decomposition products.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: A logical workflow for the thermal analysis of this compound.

Conclusion and Future Work

There is a clear and significant gap in the scientific literature regarding the thermal stability and decomposition of this compound. While general knowledge of aromatic amines and data from related isomers provide a basis for prediction, they are not a substitute for empirical data. A thorough experimental investigation using techniques such as TGA, DSC, and EGA is essential to accurately characterize the thermal properties of this compound. The resulting data would be invaluable for ensuring its safe handling and for optimizing its use in various chemical applications. Future research should focus on performing these analyses and subsequently elucidating the detailed decomposition mechanisms and kinetics.

References

An In-depth Technical Guide on the Health and Safety of 3,5-Diethylaniline

3,5-Diethylaniline: Available Information

Limited safety and toxicological data are available for this compound. The primary information is derived from supplier data for the compound and its hydrochloride salt.

1.1. GHS Classification for this compound Hydrochloride

While a full safety data sheet for this compound is not available, a product listing for its hydrochloride salt indicates the following classification:

-

Skin corrosion/irritation

This suggests that the compound may cause skin irritation upon contact.

N,N-Diethylaniline as a Surrogate

Due to the scarcity of data for this compound, the following sections provide a detailed health and safety profile for N,N-Diethylaniline. This information is intended to serve as a guide for handling a related aniline (B41778) compound, but it is not a direct substitute for data on this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to yellow liquid |

| Odor | Fishlike |

| Boiling Point | 217 °C (lit.) |

| Melting Point | -38 °C (lit.) |

| Flash Point | 88 °C (190.4 °F) - closed cup |

| Density | 0.938 g/mL at 25 °C (lit.) |

| Vapor Density | 5.2 (vs air) |

| Vapor Pressure | 1 mmHg at 49.7 °C |

| Solubility | Insoluble in water |

GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Hazard Pictograms:

-

GHS06: Skull and crossbones

-

GHS08: Health hazard

-

GHS09: Environment

NFPA 704 Rating

| Category | Rating |

| Health | 3 |

| Flammability | 2 |

| Instability | 0 |

| Special | - |

-

Health (3): Materials that, under emergency conditions, can cause serious or permanent injury.

-

Flammability (2): Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.

-

Instability (0): Materials that are normally stable, even under fire conditions.

Experimental Protocols

Detailed experimental protocols for this compound were not found. The following are generalized methodologies for key toxicological endpoints, based on standard OECD guidelines, which would be applicable for assessing the safety of a substance like N,N-Diethylaniline.

3.1. Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used with a starting dose based on available information.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

3.2. Acute Dermal Toxicity (OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of the substance.

-

Test Animals: Rats, rabbits, or guinea pigs can be used.

-

Procedure:

-

The substance is applied to a shaved area of the skin (at least 10% of the body surface area).

-

The application site is covered with a porous gauze dressing.

-

Animals are observed for mortality, clinical signs of toxicity, and skin reactions for at least 14 days.

-

A necropsy is performed on all animals.

-

-

Data Analysis: The LD50 (dermal) is calculated, and the substance is classified accordingly.

3.3. Skin Irritation/Corrosion (OECD Guideline 404)

-

Objective: To determine the potential of the substance to cause skin irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small amount of the substance is applied to a shaved patch of skin.

-

The treated area is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Data Analysis: The skin reactions are scored, and the substance is classified as an irritant or corrosive based on the severity and persistence of the lesions.

Health and Safety Information

The following health and safety information is based on the available data for N,N-Diethylaniline.

4.1. First-Aid Measures

-

General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Immediate medical attention is required.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. Water mist may be used to cool closed containers.

-

Specific Hazards Arising from the Chemical: Combustible material. Containers may explode when heated. Emits toxic fumes under fire conditions, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.

4.3. Handling and Storage

-

Handling: Use only under a chemical fume hood. Wear personal protective equipment. Do not breathe mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Keep away from open flames, hot surfaces, and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and flame. Incompatible with acids and strong oxidizing agents.

4.4. Personal Protective Equipment

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.

Visualizations

Caption: Workflow for handling an exposure event to an aniline compound.

Caption: Generalized process for GHS hazard classification.

Technical Guide: 3,5-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Diethylaniline (IUPAC name: this compound; CAS No: 1701-68-4), a significant aromatic amine intermediate. The document details its chemical and physical properties, common synthesis and reaction pathways, and its applications, with a particular focus on its relevance to the pharmaceutical industry. Detailed experimental protocols are provided for key synthetic transformations, and logical workflows are visualized to aid researchers in understanding its practical applications. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, with two ethyl groups meta to the amino group, influences its reactivity in electrophilic substitution and N-alkylation reactions. While not as commonly cited as other aniline (B41778) derivatives, its structural motifs are of interest in the development of specialty chemicals, polymers, and as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide aims to consolidate the available technical information on this compound for a scientific audience.

Chemical and Physical Properties

The IUPAC name for the compound is This compound .[1] Key physicochemical properties are summarized in the table below. Due to a lack of available experimental data for this compound, properties for the closely related analogues, 3,5-dimethylaniline (B87155) and N,N-diethylaniline, are provided for estimation purposes.

| Property | This compound (C₁₀H₁₅N) | 3,5-Dimethylaniline (Analogue) | N,N-Diethylaniline (Analogue) |

| CAS Number | 1701-68-4[1] | 108-69-0[2] | 91-66-7[3] |

| Molecular Weight | 149.23 g/mol [1] | 121.18 g/mol [2] | 149.23 g/mol [3] |

| Boiling Point | No Data Available | 220-222 °C (at 760 mmHg)[2][4] | 216-217 °C (at 760 mmHg)[3][5][6] |

| Melting Point | No Data Available | 7-9 °C[2] | -38 °C[3][5] |

| Density | No Data Available | 0.972 g/mL (at 25 °C)[2] | 0.938 g/mL (at 25 °C)[5] |

| Appearance | - | Clear, pale yellow to brown liquid[4] | Colorless to yellow liquid[3][6] |

| Solubility | No Data Available | 0.48 g/100mL in water (at 20°C)[4] | 1.4 g/L in water (at 12°C); Soluble in alcohol, ether[3][5] |

Synthesis and Manufacturing

The primary route for synthesizing 3,5-disubstituted anilines involves the reduction of the corresponding nitroaromatic compound. This precursor, 3,5-diethylnitrobenzene, can be prepared through Friedel-Crafts alkylation of benzene (B151609) followed by nitration, or by nitration of a suitable diethylbenzene isomer.

The most common and industrially scalable method for converting the nitro group to an amine is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol is a generalized procedure based on established methods for the catalytic hydrogenation of substituted nitrobenzenes to anilines.[7][8][9]

-

Reactor Setup: A stainless-steel autoclave reactor equipped with a magnetic stirrer, heating jacket, gas inlet, and pressure gauge is charged with the starting material, 3,5-diethylnitrobenzene (1 equivalent), and a suitable solvent such as ethanol (B145695) or methanol (B129727) (approx. 2-3 mL per gram of nitro-compound).

-

Catalyst Addition: A catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5% by weight relative to the nitro-compound) is added to the mixture.

-

Inerting: The reactor is sealed and purged with nitrogen gas three times to remove all oxygen.

-

Hydrogenation: The nitrogen is replaced by hydrogen gas, and the reactor is pressurized to a desired level (e.g., 2-10 bar).

-

Reaction: The mixture is heated to a specified temperature (e.g., 70-90 °C) and stirred vigorously (e.g., 900 rpm) to ensure efficient gas-liquid-solid mixing. The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up: After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by vacuum distillation if necessary.

Key Chemical Reactions

As a primary aromatic amine, this compound undergoes a variety of characteristic reactions relevant to synthetic chemistry.

-

N-Alkylation: The amino group can be alkylated to form secondary and tertiary amines. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common method.

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is often used as a protecting group strategy to moderate the reactivity of the aromatic ring.

-

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. However, in this compound, the positions ortho and para to the amino group are sterically hindered or occupied. Therefore, substitution will be directed to the available ortho positions (2, 6) and the para position (4).

Applications in Drug Development

Aniline derivatives are crucial intermediates in the pharmaceutical industry. While direct synthesis of a marketed drug from this compound is not widely documented, its close structural analogues are key components in the synthesis of important APIs. For example, N,N-diethylaniline hydrochloride is used in an asymmetric reduction process to prepare chiral intermediates for drugs such as Dapoxetine, Fluoxetine, Atomoxetine, and Duloxetine. This highlights the role of the diethylaniline moiety in facilitating key stereoselective transformations necessary for producing enantiomerically pure pharmaceuticals.

Experimental Protocol: Reductive Amination of an Aniline Derivative

This protocol describes the N-alkylation of an aniline derivative (e.g., 3-ethylaniline (B1664132) to N,3-diethylaniline) via reductive amination, a reaction type directly applicable to this compound for the synthesis of more complex tertiary amines.

-

Reaction Setup: To a round-bottom flask, add 3-ethylaniline (1.0 equivalent) and a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Imine Formation: Add acetaldehyde (B116499) (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes. This allows for the formation of the intermediate imine.

-

Reduction: Slowly add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) to the mixture in portions. The reaction is mildly exothermic and should be controlled. Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Concentrate the solution under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude N,3-diethylaniline by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

Conclusion

This compound is a synthetically useful aromatic amine whose properties and reactions are characteristic of its class. While specific experimental data for the compound itself is sparse, its behavior can be reliably predicted from its close analogues. Its primary utility lies in its role as a chemical intermediate. The demonstrated use of related diethylaniline structures in the synthesis of chiral intermediates for major pharmaceutical drugs underscores the potential value of this compound and its derivatives for researchers and professionals in the field of drug development and fine chemical synthesis.

References

- 1. This compound | C10H15N | CID 13543646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diethylaniline - Wikipedia [en.wikipedia.org]

- 4. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. airccse.com [airccse.com]

- 8. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 3,5-Diethylaniline as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylaniline is an aromatic amine that can be utilized as a curing agent for epoxy resins. The reactivity of the amine groups with the epoxide rings of the resin leads to the formation of a cross-linked thermoset polymer. The steric hindrance provided by the two ethyl groups on the aromatic ring influences the reactivity and the final properties of the cured epoxy system. Aromatic amines, in general, are known to impart high thermal stability and excellent mechanical properties to epoxy resins, making them suitable for demanding applications.[1]

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [2] |

| Appearance | Colorless to yellowish liquid |

| IUPAC Name | This compound[2] |

| CAS Number | 1701-68-4[2] |

Curing Mechanism

The curing of epoxy resins with this compound proceeds through the nucleophilic addition of the primary amine groups to the epoxy groups of the resin. Each of the two amine hydrogens can react with an epoxy group, leading to the formation of a highly cross-linked, three-dimensional network. This process is typically accelerated by heat.[1]

Caption: General curing reaction of epoxy resin with this compound.

Representative Performance Data: A Case Study on 4,4'-methylenebis(2,6-diethylaniline) (B67957) (MDEA)

Due to the limited availability of specific performance data for this compound, this section presents data for a structurally similar and well-documented aromatic amine curing agent, 4,4'-methylenebis(2,6-diethylaniline) (MDEA).[3] These values can serve as a benchmark for the expected performance of epoxy resins cured with sterically hindered aromatic amines.

The following data is for a tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) based epoxy resin cured with MDEA.[3]

Table 1: Mechanical Properties of TGDDM Epoxy Resin Cured with MDEA [3]

| Property | Value |

| Tensile Modulus (GPa) | 3.5 ± 0.1 |

| Tensile Strength (MPa) | 85 ± 2 |

| Flexural Modulus (GPa) | 3.6 ± 0.1 |

| Flexural Strength (MPa) | 140 ± 5 |

| Compressive Modulus (GPa) | 3.4 ± 0.1 |

| Compressive Strength (MPa) | 190 ± 5 |

| Shore Hardness (Type D) | 85 ± 1 |

Table 2: Thermomechanical Properties of TGDDM Epoxy Resin Cured with MDEA [3]

| Property | Value |

| Glass Transition Temperature (Tg) (°C) | 220 |

| Coefficient of Linear Thermal Expansion (α1) (μm/m·°C) | 55 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as an epoxy curing agent.

Sample Preparation

-

Stoichiometric Calculation : Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the chosen epoxy resin. The stoichiometric ratio is typically 1:1 (amine hydrogen to epoxy group).

-

Mixing : Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C). Add the calculated amount of this compound to the preheated resin and mix thoroughly until a homogeneous mixture is obtained.

-

Degassing : Place the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Curing : Pour the degassed mixture into preheated molds. The curing schedule will need to be determined, but a typical starting point for aromatic amines is a multi-step cure, for example, 2 hours at 150 °C followed by 2 hours at 180-200 °C.[3]

Caption: Workflow for the preparation of epoxy resin samples cured with this compound.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective : To determine the cure characteristics (onset temperature, peak exothermic temperature, and heat of reaction) and the glass transition temperature (Tg) of the cured epoxy.

Protocol :

-

Uncured Sample Analysis :

-

Place a small amount (5-10 mg) of the uncured epoxy/3,5-Diethylaniline mixture into a DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to approximately 300 °C in a nitrogen atmosphere.[4]

-

Record the heat flow as a function of temperature to obtain the curing exotherm.

-

-

Cured Sample Analysis (for Tg) :

-

Use a sample of the fully cured epoxy.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) through the expected glass transition region.[5]

-

The Tg is determined as the midpoint of the step change in the heat flow curve.

-

Thermogravimetric Analysis (TGA)

Objective : To evaluate the thermal stability and decomposition profile of the cured epoxy resin.

Protocol :

-

Place a small, accurately weighed sample (10-20 mg) of the cured epoxy into a TGA crucible.

-

Heat the sample from room temperature to an elevated temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[6]

-

Record the sample weight as a function of temperature.

-

Determine the onset of decomposition and the temperature at 5% weight loss (T_d5).

Mechanical Testing

Objective : To determine the mechanical properties of the cured epoxy, such as tensile strength, modulus, and flexural strength.

Protocol :

-

Prepare test specimens according to standard methods (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

-

Condition the specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

-

Conduct the tests using a universal testing machine at a specified crosshead speed.

-

Record the load-displacement data to calculate the respective mechanical properties.

Caption: Experimental workflow for the evaluation of cured epoxy resins.

Conclusion

This compound is a potential aromatic amine curing agent for epoxy resins. While direct performance data is limited, the provided protocols offer a comprehensive framework for its evaluation. The case study on the structurally similar MDEA suggests that epoxy systems cured with this compound are likely to exhibit good thermal and mechanical properties. Further experimental investigation is necessary to fully characterize its performance and optimize curing conditions for specific applications.

References

Application Notes and Protocols for the Polymerization of 3,5-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative experimental protocol for the synthesis of polymers using aniline (B41778) derivatives, with a specific focus on the potential use of 3,5-diethylaniline as a monomer. While direct, detailed protocols for the polymerization of this compound are not widely available in the current literature, this document outlines the general principles of oxidative polymerization of substituted anilines and provides a standard protocol for the polymerization of aniline that can be adapted and optimized for this compound.

Introduction to the Polymerization of Substituted Anilines

Polyaniline and its derivatives are a class of conducting polymers with significant interest due to their unique electronic, optical, and electrochemical properties. The synthesis of these polymers is typically achieved through the oxidative polymerization of the corresponding aniline monomers. The properties of the resulting polymer are highly dependent on the nature and position of substituents on the aniline ring.

The presence of alkyl groups, such as the two ethyl groups in this compound, is expected to influence the polymerization process and the final polymer characteristics in several ways:

-

Solubility: The alkyl groups can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processing and characterization.

-

Electronic Properties: The electron-donating nature of the ethyl groups can affect the oxidation potential of the monomer and the electronic properties of the polymer.

-

Steric Effects: The position of the substituents is crucial. While meta-substitution, as in this compound, may have a less pronounced steric hindrance compared to ortho-substitution, it can still influence the polymerization mechanism and the regularity of the polymer chain. Studies on C-substituted anilines have shown that substituents in the meta-position can reduce the oxidation rate.

General Principles of Oxidative Polymerization of Anilines

Oxidative polymerization of anilines is a complex process that involves the formation of radical cations from the aniline monomers, followed by their coupling to form oligomers and eventually high molecular weight polymers.[1] The reaction is typically carried out in an acidic medium using a chemical oxidizing agent.

Key parameters that influence the polymerization include:

-

Oxidant-to-Monomer Ratio: This ratio affects the rate of polymerization and the final properties of the polymer.

-

Acid Concentration: The acidity of the reaction medium plays a critical role in the polymerization mechanism and the structure of the resulting polymer.

-

Temperature: Reaction temperature influences the rate of polymerization and can also affect the structure and properties of the polymer.

-

Solvent: The choice of solvent can affect the solubility of the monomer, oxidant, and the resulting polymer.

Experimental Protocols

Due to the lack of a specific, published protocol for the oxidative polymerization of this compound, the following section provides a well-established and detailed protocol for the chemical oxidative polymerization of aniline. This protocol can serve as a starting point for the development of a synthesis procedure for poly(this compound). Researchers should be aware that significant optimization of the reaction conditions will likely be necessary.

Representative Protocol: Chemical Oxidative Polymerization of Aniline

This protocol describes the synthesis of polyaniline via the oxidative polymerization of aniline using ammonium (B1175870) persulfate as the oxidant in an acidic medium.

Materials and Equipment:

-

Aniline (freshly distilled)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (HCl, concentrated)

-

Ammonia (B1221849) solution (30%)

-

Deionized water

-

Beakers and magnetic stir bars

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of freshly distilled aniline in an aqueous solution of hydrochloric acid with constant stirring in an ice bath.

-

Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in an aqueous solution of hydrochloric acid.

-

Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution, which is kept in an ice bath to maintain a low temperature (typically 0-5 °C). The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.

-

Reaction Time: Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 2-4 hours) to ensure the completion of the polymerization.

-

Isolation of the Polymer: After the reaction is complete, filter the dark green precipitate using a Buchner funnel.

-

Washing: Wash the precipitate with deionized water and then with methanol until the filtrate becomes colorless. This step is to remove any unreacted monomer, oxidant, and oligomers.

-

Doping/Dedoping (Optional): The as-synthesized polyaniline is in its conductive emeraldine (B8112657) salt form. To obtain the non-conductive emeraldine base, the polymer can be treated with an ammonia solution.

-

Drying: Dry the final polymer product in a vacuum oven at a specific temperature (e.g., 60 °C) for 24 hours.

Proposed Adaptations for the Polymerization of this compound

When adapting the above protocol for this compound, the following modifications and considerations should be taken into account:

-

Solvent System: Due to the increased hydrophobicity of this compound, a mixed solvent system (e.g., water/ethanol or water/acetonitrile) might be necessary to ensure the solubility of the monomer.

-

Reaction Temperature: The reaction temperature may need to be adjusted. A systematic study of the effect of temperature on the yield and properties of the polymer is recommended.

-

Oxidant-to-Monomer Ratio: The optimal oxidant-to-monomer ratio may differ from that used for aniline. A series of experiments with varying ratios should be conducted.

-

Acid Type and Concentration: The type of acid (e.g., HCl, H₂SO₄) and its concentration can influence the polymerization. The use of different acids and concentrations should be explored.

-

Characterization: The resulting polymer should be thoroughly characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and Gel Permeation Chromatography (GPC) to determine its structure, optical properties, and molecular weight.

Data Presentation

The following tables provide representative quantitative data for the chemical oxidative polymerization of aniline, which can be used as a reference for designing experiments for the polymerization of this compound.

Table 1: Reaction Conditions for Aniline Polymerization

| Parameter | Value | Reference |

| Aniline Concentration | 0.2 M | [2] |

| Ammonium Persulfate Concentration | 0.25 M | [2] |

| Hydrochloric Acid Concentration | 1.0 M | [3] |

| Reaction Temperature | 0-5 °C | General Practice |

| Reaction Time | 4 hours | General Practice |

Table 2: Typical Properties of Polyaniline (Emeraldine Salt)

| Property | Value | Reference |

| Conductivity | 1-10 S/cm | [1] |

| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | [2] |

| UV-Vis Absorption Peaks | ~320-360 nm, ~420-440 nm, >800 nm | General Knowledge |

Mandatory Visualization

The following diagrams illustrate the general workflow for the chemical oxidative polymerization of an aniline derivative and the proposed signaling pathway for the polymerization process.

Caption: Experimental workflow for the chemical oxidative polymerization of this compound.

References

Application Notes and Protocols for the Quantification of 3,5-Diethylaniline

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Diethylaniline in various matrices. The methods described below are based on established analytical techniques for aniline (B41778) compounds and are intended for use by researchers, scientists, and professionals in drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound at moderate concentration levels. This method is advantageous due to its simplicity and the fact that derivatization is typically not required.

Application Note:

This method is ideal for routine quality control of raw materials and finished products where the concentration of this compound is expected to be above the low parts-per-million (ppm) range. The chromatographic conditions are optimized for good resolution and peak shape.

Experimental Protocol:

-

1.1. Sample Preparation:

-

Accurately weigh approximately 100 mg of the sample into a 100 mL volumetric flask.

-